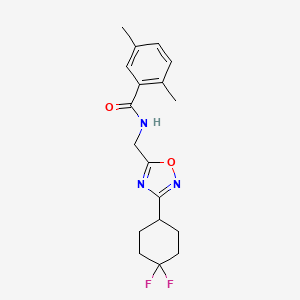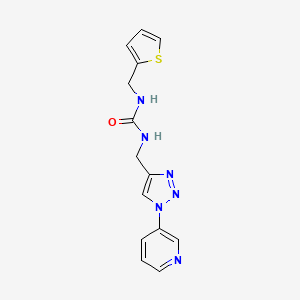![molecular formula C19H16F2N4O2 B2838176 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 921872-56-2](/img/structure/B2838176.png)
3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound that features a combination of fluorinated phenyl, pyridazinyl, and piperazinyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, such compounds could be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinyl group: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Attachment of the furan ring: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to introduce the furan moiety.
Formation of the piperazinyl group: Piperazine derivatives can be synthesized through nucleophilic substitution reactions.
Final assembly: The final step would involve the coupling of the fluorinated phenyl group with the pyridazinyl-piperazinyl intermediate, possibly through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions could target the pyridazinyl or piperazinyl groups, potentially leading to the formation of partially or fully reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Difluorophenyl)(4-(pyridazin-3-yl)piperazin-1-yl)methanone: Lacks the furan ring, which may affect its biological activity.
(3,4-Difluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone: Contains a thiophene ring instead of a furan ring, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the furan and pyridazinyl groups in 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to similar compounds.
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-14-4-3-13(12-15(14)21)19(26)25-9-7-24(8-10-25)18-6-5-16(22-23-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANUZJNTNUYAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
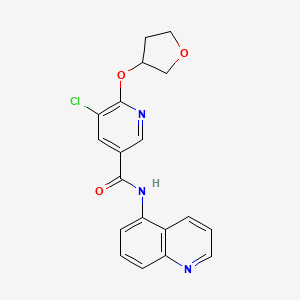
![(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B2838095.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2838100.png)
![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838101.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2838102.png)
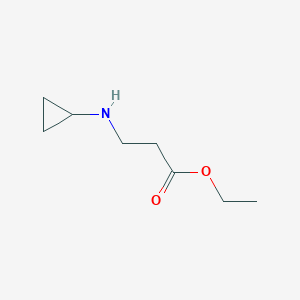
![9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B2838106.png)
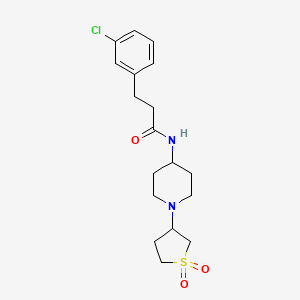

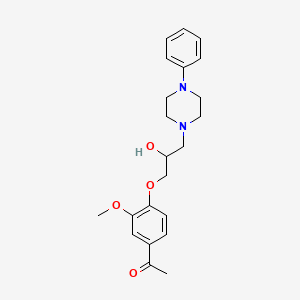
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2838111.png)
